molecular formula C9H11BrN2O2 B11858134 tert-Butyl 5-bromopyrazine-2-carboxylate

tert-Butyl 5-bromopyrazine-2-carboxylate

Cat. No.: B11858134
M. Wt: 259.10 g/mol
InChI Key: VEWLPGCKMWWNTB-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromopyrazine-2-carboxylate: is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 5-bromopyrazine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of pyrazine-2-carboxylic acid followed by esterification with tert-butyl alcohol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like triphenylphosphine (PPh3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

tert-butyl 5-bromopyrazine-2-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3

InChI Key

VEWLPGCKMWWNTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=N1)Br

Origin of Product

United States

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